Azane;hexane-1,6-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

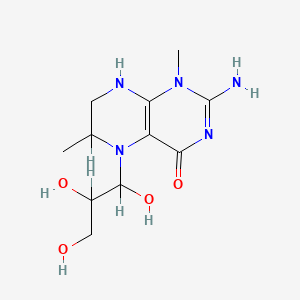

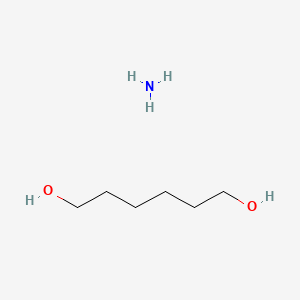

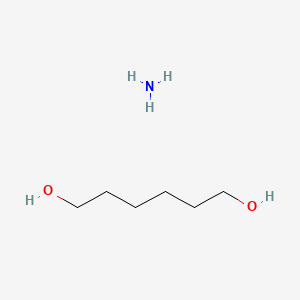

Azane;hexane-1,6-diol, also known as hexane-1,6-diol, is an organic compound with the chemical formula C₆H₁₄O₂. It is a colorless, water-soluble solid that is widely used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and sixth carbon atoms of a hexane chain, making it a diol. Hexane-1,6-diol is known for its versatility and is used in the production of polyesters, polyurethanes, and as a crosslinking agent in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexane-1,6-diol can be synthesized through the hydrogenation of adipic acid or its esters. In the laboratory, it is typically prepared by the reduction of adipates using lithium aluminium hydride. This method, however, is not practical on a commercial scale .

Industrial Production Methods: On an industrial scale, hexane-1,6-diol is produced by the catalytic hydrogenation of ester mixtures that include oligo- and polyesters of adipic acid and 6-hydroxycaproic acid. This process involves the use of catalysts and specific reaction conditions to achieve high yields .

Analyse Chemischer Reaktionen

Types of Reactions: Hexane-1,6-diol undergoes typical chemical reactions of alcohols, including:

Dehydration: This reaction leads to the formation of oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Esterification: Hexane-1,6-diol reacts with carboxylic acids to form esters.

Oxidation: Oxidation with pyridinium chlorochromate yields adipaldehyde.

Common Reagents and Conditions:

Dehydration: Typically involves heating in the presence of an acid catalyst.

Substitution: Requires suitable nucleophiles and reaction conditions.

Esterification: Involves carboxylic acids and acid catalysts.

Oxidation: Uses pyridinium chlorochromate as the oxidizing agent.

Major Products:

Oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran: from dehydration.

Adipaldehyde: from oxidation.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Hexane-1,6-diol exerts its effects primarily through its hydroxyl groups. These groups participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in various chemical reactions. In biological systems, hexane-1,6-diol disrupts weak hydrophobic interactions, which can affect protein-protein and protein-RNA interactions. This property is particularly useful in studying biomolecular condensates and their behavior under different conditions .

Vergleich Mit ähnlichen Verbindungen

Hexane-1,6-diol can be compared with other diols such as:

1,4-Butanediol: A shorter chain diol with similar reactivity but different physical properties.

1,5-Pentanediol: Another diol with one less carbon atom, leading to different applications and reactivity.

1,8-Octanediol: A longer chain diol with different solubility and reactivity characteristics.

Uniqueness: Hexane-1,6-diol is unique due to its specific chain length and the positioning of its hydroxyl groups, which confer distinct physical and chemical properties. Its ability to improve the hardness and flexibility of polyesters and polyurethanes, as well as its role in studying biomolecular condensates, sets it apart from other diols .

Eigenschaften

CAS-Nummer |

73892-07-6 |

|---|---|

Molekularformel |

C6H17NO2 |

Molekulargewicht |

135.20 g/mol |

IUPAC-Name |

azane;hexane-1,6-diol |

InChI |

InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3 |

InChI-Schlüssel |

XUTABFBWDXRQII-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCO)CCO.N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)

![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)